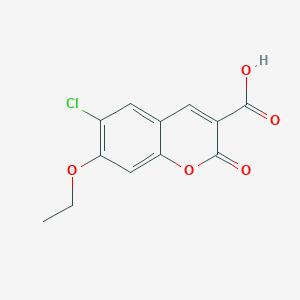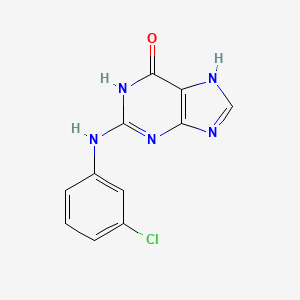
6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid is an organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with the molecular formula C12H9ClO5, is characterized by the presence of a chloro group, an ethoxy group, and a carboxylic acid functional group attached to the chromene core.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Chlor-7-ethoxy-2-oxo-2H-chromen-3-carbonsäure umfasst in der Regel die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit einem geeigneten Chromen-Derivat.
Chlorierung: Einführung der Chlor-Gruppe in der 6. Position unter Verwendung von Chlorierungsmitteln wie Thionylchlorid oder Phosphorpentachlorid.
Ethoxylierung: Die Ethoxy-Gruppe wird in der 7. Position durch eine Ethoxylierungsreaktion eingeführt, häufig unter Verwendung von Ethyliodid in Gegenwart einer Base.
Carboxylierung: Die Carbonsäure-Gruppe wird in der 3. Position durch Carboxylierungsreaktionen eingeführt, wie z. B. die Kolbe-Schmitt-Reaktion.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann Ausbeute und Reinheit verbessern. Darüber hinaus können industrielle Verfahren effizientere Katalysatoren und Lösungsmittel verwenden, um die Kosten und Umweltbelastung zu reduzieren.
Analyse Chemischer Reaktionen
Reaktionstypen
6-Chlor-7-ethoxy-2-oxo-2H-chromen-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Die Chlor-Gruppe kann durch andere Nucleophile substituiert werden, wie z. B. Amine oder Thiole.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nucleophile wie Ammoniak, primäre Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Oxidation: Bildung von Chromen-Chinonen.
Reduktion: Bildung von 7-Ethoxy-2-hydroxy-2H-chromen-3-carbonsäure.
Substitution: Bildung verschiedener substituierter Chromene, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
6-Chlor-7-ethoxy-2-oxo-2H-chromen-3-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potentiellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Wird auf seine potentiellen therapeutischen Wirkungen bei verschiedenen Krankheiten untersucht.
Industrie: Wird bei der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Chlor-7-ethoxy-2-oxo-2H-chromen-3-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu ihren biologischen Wirkungen führt. Beispielsweise kann sie Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu ihrer potentiellen Antikrebsaktivität führt. Die genauen molekularen Pfade und Zielstrukturen können je nach spezifischer Anwendung und biologischem Kontext variieren.
Wirkmechanismus
The mechanism of action of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Chlor-2-oxo-2H-chromen-3-carbonsäure: Fehlt die Ethoxy-Gruppe in der 7. Position.
7-(Diethylamino)-2-oxo-2H-chromen-3-carbonsäure: Enthält eine Diethylamino-Gruppe anstelle einer Ethoxy-Gruppe.
6-Chlor-7-hydroxy-2-oxo-2H-chromen-3-carbonsäure: Enthält eine Hydroxy-Gruppe anstelle einer Ethoxy-Gruppe.
Einzigartigkeit
6-Chlor-7-ethoxy-2-oxo-2H-chromen-3-carbonsäure ist einzigartig aufgrund des Vorhandenseins sowohl von Chlor- als auch von Ethoxy-Gruppen, die ihre chemische Reaktivität und biologische Aktivität beeinflussen können. Die Kombination dieser funktionellen Gruppen kann ihr Potenzial als vielseitiges Zwischenprodukt in der organischen Synthese und ihre biologischen Eigenschaften verbessern.
Eigenschaften
Molekularformel |
C12H9ClO5 |
|---|---|
Molekulargewicht |
268.65 g/mol |
IUPAC-Name |
6-chloro-7-ethoxy-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C12H9ClO5/c1-2-17-10-5-9-6(4-8(10)13)3-7(11(14)15)12(16)18-9/h3-5H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
WJLRZDJWOHRQSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)




